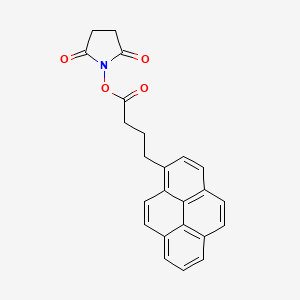

1-Succinimidyl-3'-pyrenebutyrate

Description

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO4/c26-20-13-14-21(27)25(20)29-22(28)6-2-3-15-7-8-18-10-9-16-4-1-5-17-11-12-19(15)24(18)23(16)17/h1,4-5,7-12H,2-3,6,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBNMDCCMCLUHBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90150902 | |

| Record name | 1-Succinimidyl-3'-pyrenebutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114932-60-4 | |

| Record name | 1-Succinimidyl-3'-pyrenebutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114932604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Succinimidyl-3'-pyrenebutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Pyrenebutyric acid N-hydroxysuccinimide ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Succinimidyl-3'-pyrenebutyrate CAS number and molecular weight.

An In-Depth Technical Guide to 1-Succinimidyl-3'-pyrenebutyrate (SPB) for Advanced Research Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Succinimidyl-3'-pyrenebutyrate, a versatile fluorescent labeling reagent. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of its properties, mechanism, and practical application in experimental settings.

Core Introduction: The Role of SPB in Fluorescent Labeling

1-Succinimidyl-3'-pyrenebutyrate, also known as Succinimidyl 1-pyrenebutanoate or PBSE, is an amine-reactive fluorescent probe widely utilized for the covalent labeling of biomolecules.[1][2] Its utility stems from the unique combination of two key chemical moieties:

-

A Pyrene Moiety: A polycyclic aromatic hydrocarbon that exhibits a strong, long-lifetime fluorescence, making it an excellent fluorophore for sensitive detection.[1] The pyrene group's fluorescence is highly sensitive to its local environment, a property that can be exploited in advanced assays to probe molecular interactions and conformational changes.

-

An N-hydroxysuccinimide (NHS) Ester: This functional group provides the reactivity needed to form stable covalent bonds with primary amines, such as those found on the N-terminus of proteins or the side chains of lysine residues.[3] This reaction is highly efficient under specific pH conditions, enabling targeted labeling.

This combination makes SPB a powerful tool for developing fluorescent probes, conjugating proteins and peptides for visualization, and characterizing molecular systems.[1][2][4]

Physicochemical and Spectroscopic Properties

A clear understanding of the fundamental properties of SPB is critical for its successful application. The data below has been consolidated from multiple verified sources.

| Property | Value | Source(s) |

| CAS Number | 114932-60-4 | [1][2][4][5][6] |

| Molecular Formula | C₂₄H₁₉NO₄ | [1][4][5][6][7] |

| Molecular Weight | 385.42 g/mol | [1][6][7] |

| Appearance | Yellow to faint beige powder or crystals | [1][4] |

| Purity | ≥95% (HPLC) | [2][4][5] |

| Excitation (λex) | ~342 nm | [3][7] |

| Emission (λem) | ~386 nm | [3][7] |

| Solubility | Soluble in DMF, DMSO, Chloroform, Methanol | [4] |

| Storage Conditions | Store at -20°C, protected from light and moisture | [7] |

Mechanism of Action: Covalent Amide Bond Formation

The core of SPB's utility lies in its ability to covalently attach the pyrene fluorophore to a target molecule. This is achieved through the reaction of the NHS ester with a primary amine (-NH₂).

Causality of the Reaction: The reaction proceeds via nucleophilic acyl substitution. The primary amine on the biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the displacement of the N-hydroxysuccinimide leaving group and the formation of a highly stable amide bond.

Why this is important: The stability of the resulting amide bond ensures that the fluorescent label remains attached to the target molecule throughout subsequent experimental manipulations, such as purification, incubation, and analysis. The reaction is most efficient at a slightly alkaline pH (typically pH 7.5-8.5), where the primary amines are deprotonated and thus more nucleophilic, ensuring a high labeling yield.

Caption: Reaction schematic of SPB with a primary amine.

Field-Proven Experimental Protocol: Fluorescent Labeling of a Protein

This protocol provides a robust, self-validating workflow for labeling a generic protein with SPB. The causality behind each step is explained to ensure experimental success.

Step 1: Reagent Preparation (The Foundation)

-

Protein Solution:

-

Dissolve the protein in an amine-free buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.5.

-

Causality: Buffers containing primary amines (e.g., Tris or glycine) will compete with the protein for reaction with SPB, drastically reducing labeling efficiency. The pH of 7.5 is a compromise that maintains protein stability while ensuring the target amines are sufficiently nucleophilic.

-

-

SPB Stock Solution:

-

Immediately before use, dissolve SPB in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

Causality: SPB is sensitive to moisture, which can hydrolyze the NHS ester, rendering it inactive.[6][7] Using an anhydrous solvent and preparing the solution fresh minimizes this degradation, ensuring maximum reactivity.

-

Step 2: The Labeling Reaction (The Core Process)

-

Molar Ratio Calculation:

-

Determine the molar concentrations of the protein and the SPB stock solution.

-

Add a 10- to 20-fold molar excess of SPB to the protein solution while gently vortexing.

-

Causality: A molar excess of the labeling reagent drives the reaction towards completion, ensuring a higher degree of labeling on the protein. The optimal ratio may need to be determined empirically for each specific protein.

-

-

Incubation:

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Causality: Incubation allows sufficient time for the reaction to proceed. Protecting the mixture from light is crucial to prevent photobleaching of the pyrene fluorophore.[7]

-

Step 3: Purification (Ensuring a Clean Signal)

-

Removal of Unreacted SPB:

-

The most common method is size-exclusion chromatography (e.g., a Sephadex G-25 column).

-

Equilibrate the column with the desired final buffer (e.g., PBS).

-

Apply the reaction mixture to the column. The larger, labeled protein will elute first, while the smaller, unreacted SPB molecules are retained and elute later.

-

Trustworthiness: This step is absolutely critical. Failure to remove unreacted SPB will result in a high background signal and inaccurate quantification, invalidating downstream applications. The separation of two distinct colored/fluorescent bands (the labeled protein and the free dye) provides visual confirmation of successful purification.

-

Characterization: Determining the Degree of Labeling (DOL)

To ensure reproducibility, it is essential to quantify how many fluorophore molecules have been attached to each protein molecule.

-

Spectrophotometric Analysis:

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀, for protein) and at the absorbance maximum of pyrene (~340 nm, A₃₄₀).

-

Calculate the protein concentration using the Beer-Lambert law, correcting for the fluorophore's absorbance at 280 nm.

-

Calculate the dye concentration using the Beer-Lambert law for pyrene.

-

The DOL is the molar ratio of the dye to the protein.

-

This self-validating check confirms the outcome of the labeling reaction and provides a critical parameter for standardizing future experiments.

Conclusion

1-Succinimidyl-3'-pyrenebutyrate is a high-caliber tool for researchers requiring robust and sensitive fluorescent labeling of biomolecules. Its amine-reactive chemistry facilitates the formation of stable conjugates, while the unique photophysical properties of the pyrene moiety enable a wide range of applications from simple detection to complex biophysical studies. By following validated protocols and understanding the chemical principles outlined in this guide, researchers can confidently integrate SPB into their workflows to achieve reliable and reproducible results.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. 1-Pyrenebutanoic acid, succinimidyl ester - 100 mg [anaspec.com]

- 4. 1-芘丁酸 N -羟基琥珀酰亚胺酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. labsolu.ca [labsolu.ca]

- 6. labproinc.com [labproinc.com]

- 7. 1-Pyrenebutanoic Acid Succinimidyl Ester - Creative Biolabs [creative-biolabs.com]

An In-depth Technical Guide to 1-Succinimidyl-3'-pyrenebutyrate: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of 1-Succinimidyl-3'-pyrenebutyrate, a versatile fluorescent labeling reagent. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, practical applications, and proven methodologies associated with this powerful molecular probe. We will explore its structure, unique photophysical properties, and its utility in elucidating complex biological interactions.

Introduction: The Power of Proximity-Based Fluorescence

In the study of molecular biology and biochemistry, understanding the spatial and temporal dynamics of proteins, nucleic acids, and other biomolecules is paramount. 1-Succinimidyl-3'-pyrenebutyrate, also known as N-Hydroxysuccinimidyl Pyrenebutanoate or SPB, is a key tool in this endeavor.[1][2] It is an amine-reactive fluorescent probe that covalently attaches the environmentally sensitive fluorophore, pyrene, to biomolecules of interest.[3]

The true power of SPB lies in the unique photophysical properties of the pyrene moiety. While a single pyrene molecule (monomer) fluoresces in the UV-blue region, two pyrene molecules in close spatial proximity (typically within 10 Å) can form an "excimer," an excited-state dimer.[4][5] This excimer fluoresces at a significantly longer, red-shifted wavelength.[6] This concentration-dependent fluorescence allows SPB to act as a ratiometric probe, making it an exceptional tool for studying conformational changes, protein-protein interactions, and membrane dynamics.[3][4][5]

Molecular Structure and Physicochemical Properties

SPB is an aromatic compound comprised of two key functional domains: a pyrenebutyrate group and an N-hydroxysuccinimide (NHS) ester group.[1][7] The pyrene group serves as the fluorescent reporter, while the NHS ester provides the reactivity towards primary amines.[8]

Chemical Structure of 1-Succinimidyl-3'-pyrenebutyrate

-

Pyrenebutyrate Moiety: A four-ring aromatic pyrene core attached to a butyric acid linker. The extensive π-system of pyrene is responsible for its fluorescence. The butyrate linker provides spacing between the fluorophore and the target molecule, minimizing potential interference with biological function.

-

N-hydroxysuccinimide (NHS) Ester: This is a highly reactive group that readily couples with primary aliphatic amines, such as the N-terminus of a protein or the epsilon-amino group of lysine residues, to form a stable amide bond.[8][9]

The key physicochemical properties of SPB are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₄H₁₉NO₄ | [1][3] |

| Molecular Weight | 385.41 g/mol | [1] |

| Appearance | Faint beige to yellow powder/crystals | [1] |

| Melting Point | 132-136 °C | [1] |

| Solubility | Soluble in DMF, DMSO, Chloroform, Methanol | [1][3] |

| Absorbance Max (λ_abs) | ~340 nm | [3] |

| Monomer Emission Max (λ_em) | ~376 nm | [3] |

| Excimer Emission Max (λ_em) | ~460-480 nm | [4][6][10] |

Principle of Amine-Reactive Labeling

The utility of SPB as a labeling agent stems from the robust and specific reaction of its NHS ester group with primary amines. This reaction is a cornerstone of bioconjugation chemistry.

Mechanism of Action

The labeling reaction is a nucleophilic acyl substitution. The primary amine on the biomolecule (e.g., a lysine side chain on a protein) acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

This reaction is highly dependent on pH. The optimal pH range for NHS ester coupling is typically 8.0-9.0.[8][9] In this range, the primary amines are deprotonated and thus more nucleophilic, leading to an efficient reaction. At lower pH, the amines are protonated (-NH₃⁺) and non-reactive. At pH values significantly above 9.0, the NHS ester becomes increasingly susceptible to hydrolysis, which competes with the desired amine reaction and reduces labeling efficiency.[11][12]

Figure 1: Reaction mechanism of SPB with a primary amine on a protein.

The Phenomenon of Pyrene Excimer Fluorescence

The most compelling feature of pyrene-based probes is their ability to form excimers. This phenomenon provides a powerful, built-in ratiometric reporting system.

-

Monomer Emission: When a pyrene-labeled molecule is sufficiently isolated from other pyrene molecules, excitation with UV light (~340 nm) results in a characteristic structured fluorescence emission spectrum with peaks between 375 and 410 nm.[4][6] This is the "monomer" emission.

-

Excimer Emission: If two pyrene-labeled molecules come into close proximity (less than 10 Å) and are in a favorable orientation upon excitation, an excited-state dimer, or "excimer," can form.[4][5] This excimer state has a lower energy level and thus emits light at a longer wavelength, appearing as a broad, structureless band centered around 460-480 nm.[6][10]

The ratio of the excimer emission intensity to the monomer emission intensity (E/M ratio) is directly related to the proximity and frequency of interaction between the pyrene-labeled molecules.[4] This allows for the sensitive detection of:

-

Intramolecular changes: Conformational shifts within a single protein that bring two labeled sites closer together.

-

Intermolecular interactions: The association of two different molecules, such as protein dimerization or protein-lipid binding.[13][14]

Figure 2: Principle of pyrene monomer vs. excimer fluorescence.

Experimental Protocol: Protein Labeling with SPB

This section provides a robust, field-proven protocol for labeling a target protein with 1-Succinimidyl-3'-pyrenebutyrate.

Causality and Self-Validation:

This protocol is designed to maximize labeling efficiency while minimizing protein degradation and reagent hydrolysis. Each step includes reasoning to ensure the user understands the critical parameters. The final characterization step serves as a self-validating system to confirm the success of the conjugation.

Materials:

-

Target protein (free of BSA or other amine-containing stabilizers)

-

1-Succinimidyl-3'-pyrenebutyrate (SPB)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[11][12]

-

Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[11]

-

Purification Column: Desalting column (e.g., Sephadex G-25) or dialysis cassette with appropriate molecular weight cutoff (MWCO)

-

Storage Buffer: e.g., Phosphate-Buffered Saline (PBS), pH 7.4

Step-by-Step Methodology:

Figure 3: Experimental workflow for protein labeling with SPB.

-

Protein Preparation:

-

Action: Prepare a protein solution at a concentration of 2-10 mg/mL in the Reaction Buffer (pH 8.3-8.5). If the protein is in a buffer containing amines (like Tris), it must be exchanged into the Reaction Buffer.[9][12]

-

Reasoning: A high protein concentration drives the reaction equilibrium towards the product. The pH of 8.3-8.5 is critical for ensuring the target amine groups are deprotonated and nucleophilic.[11]

-

-

SPB Reagent Preparation:

-

Action: Immediately before use, prepare a stock solution of SPB by dissolving it in a small volume of anhydrous DMF or DMSO to a concentration of 10 mg/mL.[8][11]

-

Reasoning: SPB is susceptible to hydrolysis. Using anhydrous solvent and preparing the solution fresh minimizes degradation of the reactive NHS ester.

-

-

Labeling Reaction:

-

Action: While gently vortexing the protein solution, add the calculated amount of SPB stock solution. The molar ratio of SPB to protein typically ranges from 5:1 to 20:1. This must be optimized for each specific protein. Incubate the reaction for 1-2 hours at room temperature, protected from light.[8][9]

-

Reasoning: A molar excess of the labeling reagent ensures efficient conjugation. Protecting the reaction from light is crucial as pyrene is a fluorophore and can be susceptible to photobleaching.

-

-

Purification:

-

Action: Separate the pyrene-labeled protein from unreacted SPB and the N-hydroxysuccinimide byproduct. This is most commonly achieved using a desalting column or by dialysis against the desired storage buffer (e.g., PBS).[11][12]

-

Reasoning: Removal of free dye is essential for accurate determination of the degree of labeling and to prevent non-specific interactions in downstream applications.

-

-

Characterization (Degree of Labeling):

-

Action: Measure the absorbance of the purified conjugate solution at 280 nm (for protein concentration) and ~340 nm (for pyrene concentration).

-

Calculation: The Degree of Labeling (DOL), or the average number of pyrene molecules per protein, can be calculated using the Beer-Lambert law. You will need the extinction coefficients for your protein at 280 nm and for pyrene at 340 nm (~20,000 M⁻¹cm⁻¹). A correction factor for the pyrene's absorbance at 280 nm is required for accurate protein concentration measurement.

-

Conclusion and Future Directions

1-Succinimidyl-3'-pyrenebutyrate is a powerful and versatile tool for the fluorescent labeling of biomolecules. Its amine-reactive NHS ester allows for straightforward conjugation to proteins and other amine-containing molecules. The unique, proximity-dependent excimer fluorescence of the pyrene moiety provides a ratiometric readout that is invaluable for studying dynamic molecular processes, from protein folding and conformational changes to the assembly of macromolecular complexes. The methodologies described in this guide provide a solid foundation for researchers to successfully employ this probe in their work, paving the way for new insights into complex biological systems.

References

- 1. 1-芘丁酸 N -羟基琥珀酰亚胺酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-Pyrenebutanoic acid, succinimidyl ester - 100 mg [eurogentec.com]

- 4. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Pyrene Excimer Signaling Molecular Beacons for Probing Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. NHS ester protocol for labeling proteins [abberior.rocks]

- 9. glenresearch.com [glenresearch.com]

- 10. diverdi.colostate.edu [diverdi.colostate.edu]

- 11. interchim.fr [interchim.fr]

- 12. lumiprobe.com [lumiprobe.com]

- 13. Evidence that pyrene excimer formation in membranes is not diffusion-controlled - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Excitation and Emission Spectra of Pyrene Butyric Acid Succinimidyl Ester

Introduction

Pyrene and its derivatives are powerful fluorescent probes extensively utilized in biological and chemical research. Their unique photophysical properties, including a long fluorescence lifetime and sensitivity to the local environment, make them invaluable tools for investigating molecular interactions, dynamics, and microenvironments.[1][2] One particularly useful derivative is 1-Pyrenebutyric acid N-hydroxysuccinimide ester (PBSE), an amine-reactive fluorophore designed for covalently labeling biomolecules such as proteins and peptides.[3][4] This guide provides an in-depth technical overview of the excitation and emission spectra of PBSE, detailing the underlying principles, experimental considerations, and data interpretation for researchers, scientists, and drug development professionals.

At the core of pyrene's utility is its ability to form an "excimer," an excited-state dimer that forms when an excited pyrene molecule interacts with a ground-state pyrene molecule in close proximity.[1][5][6] This phenomenon results in a distinct, red-shifted, and broad fluorescence emission compared to the structured emission of the pyrene monomer.[7] The ratio of excimer to monomer fluorescence is highly sensitive to the distance and orientation between pyrene moieties, providing a molecular ruler for probing conformational changes and intermolecular associations.[8]

Photophysical Principles of Pyrene Fluorescence

The fluorescence of pyrene, and by extension PBSE, is governed by the principles of electronic excitation and relaxation, often visualized using a Jablonski diagram.

Monomer Emission

Upon absorption of a photon, a pyrene molecule transitions from its ground electronic state (S₀) to an excited singlet state (S₁ or S₂). The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state through internal conversion and vibrational relaxation. From this state, it can return to the ground state by emitting a photon, a process known as fluorescence. The monomer emission of pyrene exhibits a characteristic vibronic fine structure, with distinct peaks typically observed between 370 nm and 400 nm.[7]

Excimer Formation and Emission

When two pyrene molecules are in close proximity (approximately 3-5 Å), an excited monomer (M) can interact with a ground-state monomer (M) to form an excited-state dimer, or excimer (E).[9] This excimer is only stable in the excited state and dissociates upon returning to the ground state. The excimer fluorescence is characterized by a broad, structureless emission band at a longer wavelength, typically centered around 480-500 nm.[7] The formation of the excimer is a dynamic process that depends on the concentration and mobility of the pyrene probes.[5][6]

Spectral Characteristics of Pyrene Butyric Acid Succinimidyl Ester

The succinimidyl ester group of PBSE allows for its covalent attachment to primary amines on biomolecules, forming a stable amide bond.[10] Once conjugated, the photophysical properties of the pyrene moiety can be exploited to study the labeled molecule.

Excitation Spectrum

The excitation spectrum of PBSE is characterized by multiple absorption bands in the ultraviolet region. The primary excitation maxima are typically observed around 343 nm, 326 nm, and 313 nm.[11][12][13] For practical applications, an excitation wavelength of approximately 340-345 nm is commonly used.[8][14]

Emission Spectrum

The emission spectrum of PBSE is highly dependent on the local concentration of the pyrene fluorophores and the polarity of the microenvironment.

-

Monomer Emission: In dilute solutions or when pyrene moieties are spatially separated, the emission spectrum is dominated by the characteristic monomer fluorescence with well-resolved vibronic bands, typically with peaks around 377 nm and 397 nm.[11][12][13]

-

Excimer Emission: At higher concentrations or when multiple PBSE molecules are conjugated to a biomolecule in close proximity, a broad and featureless excimer emission band appears at longer wavelengths, centered around 480 nm.[7][15]

The following table summarizes the typical spectral properties of PBSE:

| Property | Wavelength (nm) |

| Excitation Maxima | 343, 326, 313[11][12][13] |

| Monomer Emission Maxima | 377, 397[11][12][13] |

| Excimer Emission Maximum | ~480[7][15] |

Factors Influencing the Spectra

Several factors can significantly influence the excitation and emission spectra of PBSE, and understanding these is crucial for accurate data interpretation.

Solvent Polarity

The vibronic fine structure of the pyrene monomer emission is highly sensitive to the polarity of the surrounding solvent.[2][16] Specifically, the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃), known as the "Py scale," is a well-established empirical measure of solvent polarity.[17][18] In nonpolar environments, the I₁/I₃ ratio is low, while in polar environments, the ratio increases. This property allows PBSE to be used as a probe for the hydrophobicity of its local microenvironment, such as the interior of a protein.[19]

Concentration and Proximity

The formation of excimers is directly dependent on the concentration of pyrene molecules.[3][20] In solution, higher concentrations lead to a greater probability of an excited monomer encountering a ground-state monomer, resulting in increased excimer emission. When PBSE is conjugated to a biomolecule, the local or effective concentration of pyrene moieties determines the extent of excimer formation. This principle is the basis for using pyrene as a proximity probe to study protein folding, conformational changes, and intermolecular interactions.[8]

Temperature and Viscosity

Temperature and viscosity of the medium can affect the diffusion of pyrene molecules, thereby influencing the rate of excimer formation. In general, higher temperatures and lower viscosities lead to faster diffusion and more efficient excimer formation.

Experimental Protocols

Measuring the Excitation and Emission Spectra of PBSE

Objective: To determine the excitation and emission spectra of a PBSE solution.

Materials:

-

1-Pyrenebutyric acid N-hydroxysuccinimide ester (PBSE)

-

Spectroscopy-grade solvent (e.g., dimethyl sulfoxide (DMSO), ethanol, or a suitable buffer)

-

Quartz cuvettes

-

Fluorometer

Protocol:

-

Solution Preparation: Prepare a stock solution of PBSE in a suitable solvent (e.g., 1 mM in DMSO). From the stock solution, prepare a dilute working solution (e.g., 1-10 µM) in the solvent of choice. Ensure the absorbance of the solution at the excitation wavelength is below 0.1 to avoid inner filter effects.[21]

-

Instrument Setup: Turn on the fluorometer and allow the lamp to warm up. Set the excitation and emission slit widths to an appropriate value (e.g., 2-5 nm) to balance signal intensity and spectral resolution.[14]

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the maximum of the monomer emission (e.g., 377 nm or 397 nm).

-

Scan the excitation wavelengths from approximately 250 nm to 360 nm.[22]

-

Record the resulting excitation spectrum.

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to a peak in the excitation spectrum (e.g., 343 nm).

-

Scan the emission wavelengths from approximately 350 nm to 600 nm to capture both monomer and potential excimer fluorescence.[14]

-

Record the resulting emission spectrum.

-

-

Data Analysis: Identify the peak maxima in the excitation and emission spectra. If both monomer and excimer emission are present, calculate the ratio of the excimer to monomer intensity (Iₑ/Iₘ).

Labeling a Protein with PBSE

Objective: To covalently label a protein with PBSE for fluorescence studies.

Materials:

-

Protein to be labeled (in an amine-free buffer)

-

1-Pyrenebutyric acid N-hydroxysuccinimide ester (PBSE)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[23]

-

Purification column (e.g., Sephadex G-25) or dialysis tubing

-

Phosphate-buffered saline (PBS)

Protocol:

-

Prepare Protein Solution: Dissolve the protein in the reaction buffer at a suitable concentration (e.g., 1-5 mg/mL). Ensure the buffer is free of primary amines (e.g., Tris or glycine) that would compete with the protein for reaction with the PBSE.[23]

-

Prepare PBSE Stock Solution: Immediately before use, dissolve PBSE in anhydrous DMSO to a concentration of 10 mM.[23]

-

Labeling Reaction:

-

Purification: Remove the unreacted PBSE from the labeled protein using a size-exclusion chromatography column or dialysis against PBS.[23][24]

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the pyrene (at ~343 nm). The labeled protein is now ready for fluorescence measurements.

Visualization of Key Processes

Jablonski Diagram for Pyrene Fluorescence

Caption: Simplified Jablonski diagram illustrating pyrene monomer and excimer fluorescence.

PBSE Conjugation to a Primary Amine

Caption: Reaction scheme for the conjugation of PBSE to a primary amine on a protein.

Experimental Workflow for Spectral Analysis

Caption: General workflow for the spectral analysis of PBSE and its conjugates.

Conclusion

Pyrene butyric acid succinimidyl ester is a versatile fluorescent probe that offers a wealth of information through its complex and environment-sensitive spectral properties. By understanding the principles of monomer and excimer fluorescence, and by carefully controlling experimental conditions, researchers can leverage PBSE to gain valuable insights into the structure, function, and dynamics of biomolecules. This guide provides a foundational understanding and practical protocols to aid in the successful application of this powerful research tool.

References

-

The mechanism of excimer formation: an experimental and theoretical study on the pyrene dimer. RSC Publishing. Available at: [Link]

-

The Nature of Excimer Formation in Crystalline Pyrene Nanoparticles. The Journal of Physical Chemistry C - ACS Publications. Available at: [Link]

-

Evidence that pyrene excimer formation in membranes is not diffusion-controlled. PubMed. Available at: [Link]

-

FLUORESCENCE LIFETIMES OF PYRENE MONOMER AND EXCIMER AT HIGH PRESSURES. DTIC. Available at: [Link]

-

The schematic for the formation of pyrene excimer. ResearchGate. Available at: [Link]

-

Pyrene Excimer Signaling Molecular Beacons for Probing Nucleic Acids. PubMed Central. Available at: [Link]

-

Pyrene fluorescence emission is sensitive to solvent polarity. ResearchGate. Available at: [Link]

-

THE Py SCALE OF SOLVENT POLARITIES. SOLVENT EFFECTS ON THE VIBRONIC FINE STRUCTURE OF PYRENE FLUORESCENCE and EMPIRICAL CORRELATIONS WITH ET and Y VALUES. Semantic Scholar. Available at: [Link]

-

Solvent Effect on the Vibrational Structures of the Fluorescence and Absorption Spectra of Pyrene. Bulletin of the Chemical Society of Japan | Oxford Academic. Available at: [Link]

-

n-Perfluorooctane versus n-Octane: Pyrene Fluorescence to Compare and Contrast Solute Solvation. The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]

-

Long lifetime of pyrene-4-maleimide excimer emission. DNA 14 : reduced... ResearchGate. Available at: [Link]

-

Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents. RSC Publishing. Available at: [Link]

-

Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3. PMC - NIH. Available at: [Link]

-

1-Pyrenebutanoic acid, succinimidyl ester - 100 mg. Anaspec. Available at: [Link]

-

Pyrenebutyric acid NHS ester. Luna Nanotech Canada. Available at: [Link]

-

Experimental evidence of incomplete fluorescence quenching of pyrene bound to humic substances: implications for K oc measurements. RSC Publishing. Available at: [Link]

-

The fluorescence spectra of pyrene in water (2 μmol/l) at t = 25 °C. ResearchGate. Available at: [Link]

-

Pyrene. OMLC. Available at: [Link]

-

1-Pyrenebutanoic acid, succinimidyl ester - 100 mg. Eurogentec. Available at: [Link]

-

Rapid Detection of Benzo[a]pyrene in Extra Virgin Olive Oil Using Fluorescence Spectroscopy. PMC - NIH. Available at: [Link]

-

Theoretical Analysis on the Stability of 1-Pyrenebutanoic Acid Succinimidyl Ester Adsorbed on Graphene. ACS Omega - ACS Publications. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 1-Pyrenebutanoic acid, succinimidyl ester - 100 mg [anaspec.com]

- 4. scbt.com [scbt.com]

- 5. The mechanism of excimer formation: an experimental and theoretical study on the pyrene dimer - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. lunanano.ca [lunanano.ca]

- 13. lumiprobe.com [lumiprobe.com]

- 14. benchchem.com [benchchem.com]

- 15. Pyrene Excimer Signaling Molecular Beacons for Probing Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. THE Py SCALE OF SOLVENT POLARITIES. SOLVENT EFFECTS ON THE VIBRONIC FINE STRUCTURE OF PYRENE FLUORESCENCE and EMPIRICAL CORRELATIONS WITH ET and Y VALUES | Semantic Scholar [semanticscholar.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 20. 1-Pyrenebutanoic acid, succinimidyl ester - 100 mg [eurogentec.com]

- 21. omlc.org [omlc.org]

- 22. Rapid Detection of Benzo[a]pyrene in Extra Virgin Olive Oil Using Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. biotium.com [biotium.com]

- 24. lumiprobe.com [lumiprobe.com]

A Technical Guide to the Fluorescence Mechanism of 1-Succinimidyl-3'-pyrenebutyrate (SPB)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Succinimidyl-3'-pyrenebutyrate (SPB) is a versatile, amine-reactive fluorescent probe widely utilized in biochemical and biophysical research. Capitalizing on the unique photophysical properties of its pyrene moiety, SPB serves as a powerful tool for investigating protein conformation, dynamics, and interactions. The fluorescence of pyrene is exceptionally sensitive to its local microenvironment. In its monomeric form, it exhibits a structured emission spectrum sensitive to solvent polarity. When two pyrene molecules are in close proximity (within ~10 Å), an excited-state dimer, or "excimer," can form, resulting in a distinct, broad, red-shifted emission. This guide provides an in-depth exploration of the core mechanisms governing SPB fluorescence, its covalent attachment to biomolecules, and its application in advanced research, offering both foundational knowledge and practical protocols.

The Foundation: Photophysics of the Pyrene Fluorophore

To understand the utility of SPB, one must first appreciate the intrinsic fluorescence characteristics of pyrene. Pyrene is a polycyclic aromatic hydrocarbon known for its high fluorescence quantum yield and an unusually long fluorescence lifetime.[1] These properties make it an excellent fluorophore for detecting subtle changes in biological systems.

Monomer Emission and Environmental Sensitivity

When a pyrene molecule is sufficiently isolated from others, it absorbs light (typically around 340 nm) and emits a characteristic, structured fluorescence spectrum with several distinct vibronic bands (peaks) between approximately 375 nm and 400 nm.[2][3]

A key feature of this monomer emission is its remarkable sensitivity to the polarity of the surrounding microenvironment.[2][4] Specifically, the relative intensity of the vibronic bands changes with solvent polarity. The ratio of the intensity of the first vibronic band (I₁) to the third (I₃), often called the "Py value," is a widely used parameter to probe the hydrophobicity of the environment.[2] In a nonpolar, hydrophobic environment (like the core of a protein or within a lipid membrane), the third peak is significantly enhanced relative to the first. Conversely, in a polar, aqueous environment, the third peak is suppressed.[2][4] This solvatochromism makes pyrene a superb reporter on the local environment of a labeled site.[1][5][6]

Excimer Formation: A Proximity Reporter

The most powerful feature of pyrene is its ability to form an "excimer" (excited-state dimer).[7][8] An excimer is a transient complex formed between an excited-state pyrene molecule (M*) and a ground-state pyrene molecule (M).[8][9]

M + M ⇌ (M-M)**

This phenomenon only occurs when the two pyrene molecules are in very close proximity, typically within 10 Å, and have a suitable parallel orientation.[2][3] The formation of the excimer creates a new, lower-energy excited state. The resulting fluorescence is characterized by a broad, structureless, and significantly red-shifted emission band, typically centered around 460-500 nm.[3][10]

This excimer formation is not a permanent ground-state aggregation but a dynamic, excited-state process.[8][11] The ratio of excimer fluorescence intensity (Iₑ) to monomer fluorescence intensity (Iₘ), known as the E/M ratio, is directly proportional to the local concentration and proximity of the pyrene probes.[12][13] This makes pyrene an exceptional "molecular ruler" for studying:

-

Protein-protein interactions (dimerization, oligomerization)[2]

-

Membrane dynamics and lipid organization[11]

-

Nucleic acid structures[14]

SPB: Structure, Reactivity, and Covalent Labeling

1-Succinimidyl-3'-pyrenebutyrate (SPB) is a derivative of pyrene designed for the specific and efficient labeling of biomolecules. It consists of the pyrene fluorophore attached to a butyrate linker, which in turn is activated with an N-hydroxysuccinimide (NHS) ester group.

The Amine-Reactive NHS Ester

The NHS ester is a highly efficient functional group for reacting with primary amines (-NH₂).[15][16] In biological systems, the most common targets are the ε-amino group of lysine residues and the N-terminal α-amino group of proteins.[17]

The reaction proceeds via nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a stable, covalent amide bond and releases N-hydroxysuccinimide as a byproduct.[15][18]

Caption: Covalent labeling reaction of SPB with a protein's primary amine.

Critical Reaction Parameters

Successful conjugation with NHS esters requires careful control of experimental conditions.[15]

-

pH: The reaction is highly pH-dependent. The target amine must be in its unprotonated, nucleophilic state. Therefore, the reaction is typically carried out in a buffer with a pH between 7.2 and 8.5.[16][19]

-

Competing Hydrolysis: NHS esters can also react with water (hydrolysis), which competes with the desired labeling reaction. The rate of hydrolysis increases significantly at higher pH.[15][16] For example, the half-life of an NHS ester can be hours at pH 7 but only minutes at pH 9.[15]

-

Buffer Choice: Buffers containing primary amines, such as Tris, must be avoided as they will compete with the target protein for reaction with the SPB.[19] Bicarbonate or phosphate buffers are commonly used.[19][20]

The SPB Fluorescence Mechanism in Action

Once a protein or other biomolecule is labeled with SPB, its fluorescence can be used to deduce structural and dynamic information. The key is to analyze both the monomer and excimer emissions.

Caption: Proximity-dependent fluorescence of SPB-labeled proteins.

An event such as protein dimerization, folding, or a conformational change that brings two SPB-labeled sites into close proximity will cause a decrease in the monomer fluorescence intensity and a simultaneous increase in the excimer fluorescence intensity.[2][10] By monitoring the E/M ratio, researchers can quantitatively track these molecular events.[3][12]

| Parameter | Monomer Fluorescence | Excimer Fluorescence |

| Mechanism | Emission from a single excited SPB molecule. | Emission from an excited-state dimer of SPB molecules.[8] |

| Requirement | Labeled molecules are spatially separated (>10 Å).[2] | Labeled molecules are in close proximity (<10 Å).[3] |

| Emission Spectrum | Structured, sharp peaks (~375-400 nm).[3] | Broad, structureless, red-shifted peak (~460-500 nm).[3] |

| Information Yielded | Reports on local environmental polarity.[2][4] | Reports on intermolecular or intramolecular proximity.[10] |

Experimental Protocols

Protocol: Labeling a Protein with SPB

This protocol provides a general guideline for labeling a protein with 1-Succinimidyl-3'-pyrenebutyrate. Optimization may be required based on the specific protein.

Materials:

-

Protein of interest (purified, in an amine-free buffer like PBS).

-

1-Succinimidyl-3'-pyrenebutyrate (SPB).

-

Anhydrous, amine-free Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).[19]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.

-

Purification column (e.g., Sephadex G-25) for removing unreacted dye.

Procedure:

-

Prepare Protein Solution: Dissolve or dialyze the protein into the Reaction Buffer at a concentration of 1-5 mg/mL. Ensure the solution is free of any stabilizers like Tris or glycine.[20]

-

Prepare SPB Stock Solution: Immediately before use, dissolve SPB in a small amount of anhydrous DMSO to create a 10-20 mM stock solution. Vortex thoroughly.[19] The aqueous solution of an NHS ester should be used immediately after preparation.[19]

-

Determine Molar Ratio: The optimal molar ratio of SPB to protein depends on the number of available lysines and the desired degree of labeling. Start with a 10-fold molar excess of SPB to protein.

-

Labeling Reaction: While gently stirring the protein solution, add the calculated volume of the SPB stock solution dropwise. Protect the reaction from light and incubate for 1-2 hours at room temperature or overnight at 4°C.[16]

-

Quench Reaction: Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. This will consume any unreacted SPB. Incubate for 30 minutes.

-

Purify Conjugate: Remove unreacted SPB and the NHS byproduct by passing the solution over a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).[20] The labeled protein will elute in the void volume.

-

Characterization: Determine the protein concentration (e.g., via BCA assay) and the degree of labeling (DOL) by measuring the absorbance of pyrene (at ~344 nm) and the protein (at 280 nm), correcting for the absorbance contribution of pyrene at 280 nm.

Protocol: Fluorescence Measurement and Data Analysis

Procedure:

-

Instrument Setup: Use a fluorescence spectrophotometer (fluorometer). Set the excitation wavelength to ~344 nm.

-

Acquire Emission Spectrum: Scan the emission from 360 nm to 600 nm to capture both the monomer and excimer regions. Use appropriate slit widths to balance signal intensity and spectral resolution.[12]

-

Data Analysis:

-

Identify the monomer emission intensity (Iₘ), typically the peak maximum around 375-378 nm.[3]

-

Identify the excimer emission intensity (Iₑ), typically the peak maximum around 470-480 nm.

-

Calculate the Excimer-to-Monomer (E/M) ratio: E/M = Iₑ / Iₘ .[3][12]

-

For more robust analysis, integrate the area under the excimer peak (e.g., 460-530 nm) and divide by the intensity or integrated area of a monomer peak.[12][21]

-

-

Interpretation: Compare the E/M ratio across different experimental conditions (e.g., before and after adding a binding partner). An increase in the E/M ratio indicates an increase in proximity between the labeled sites.

Conclusion

1-Succinimidyl-3'-pyrenebutyrate is a powerful fluorescent reporter whose mechanism is rooted in the fundamental photophysics of pyrene. Its dual-mode sensing capability—reporting on both local polarity via monomer emission and proximity via excimer formation—provides a multidimensional view of molecular systems. By understanding the chemistry of NHS ester conjugation and the principles of monomer versus excimer fluorescence, researchers can effectively employ SPB to elucidate complex biological mechanisms, from protein folding and conformational dynamics to the assembly of macromolecular complexes.

References

-

Polarity-sensitive pyrene fluorescent probes for multi-organelle imaging in living cells. Chemical Communications (RSC Publishing). Available at: [Link]

-

The mechanism of excimer formation: an experimental and theoretical study on the pyrene dimer. RSC Publishing. Available at: [Link]

-

The Nature of Excimer Formation in Crystalline Pyrene Nanoparticles. The Journal of Physical Chemistry C - ACS Publications. Available at: [Link]

-

Polarity-sensitive pyrene fluorescent probes for multi-organelle imaging in living cells. RSC Publishing. Available at: [Link]

-

Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. Available at: [Link]

-

Evidence that pyrene excimer formation in membranes is not diffusion-controlled. PubMed. Available at: [Link]

-

Pyrene: A Probe to Study Protein Conformation and Conformational Changes. PMC - NIH. Available at: [Link]

-

The Mechanism of Excimer Formation: An Experimental and Theoretical Study on the Pyrene Dimer. ResearchGate. Available at: [Link]

-

Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimidyl Ester Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-bond Linkers. PMC - NIH. Available at: [Link]

-

Using Pyrene Excimer Fluorescence to Probe Polymer Diffusion in Latex Films. UWSpace - University of Waterloo. Available at: [Link]

-

Pyrene fluorescence emission is sensitive to solvent polarity. ResearchGate. Available at: [Link]

-

Pyrene Derivative Emitting Red or near-Infrared Light with Monomer/Excimer Conversion and Its Application to Ratiometric Detection of Hypochlorite. ACS Applied Materials & Interfaces. Available at: [Link]

-

Aptamer-based fluorescence biosensor for rapid detection of chloramphenicol based on pyrene excimer switch. ResearchGate. Available at: [Link]

-

Excimer to monomer ratio of PyPC. ResearchGate. Available at: [Link]

-

Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3. PMC - NIH. Available at: [Link]

-

Recent developments in pyrene-based fluorescence recognition and imaging of Ag + and Pb 2+ ions: Synthesis, applications and challenges. Sensors & Diagnostics (RSC Publishing). Available at: [Link]

-

Recent Advances in Excimer-Based Fluorescence Probes for Biological Applications. PMC - NIH. Available at: [Link]

-

A pyrene-based simple but highly selective fluorescence sensor for Cu2+ ions via a static excimer mechanism. ResearchGate. Available at: [Link]

-

Accurate Determination of the Average Rate Constant of Pyrene Excimer Formation for Pyrene-Labeled Macromolecules from the Analysis of Individual Fluorescence Decays with Sums of Exponentials. ResearchGate. Available at: [Link]

Sources

- 1. Polarity-sensitive pyrene fluorescent probes for multi-organelle imaging in living cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Polarity-sensitive pyrene fluorescent probes for multi-organelle imaging in living cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advances in Excimer-Based Fluorescence Probes for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evidence that pyrene excimer formation in membranes is not diffusion-controlled - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 17. Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimidyl Ester Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-bond Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. glenresearch.com [glenresearch.com]

- 19. lumiprobe.com [lumiprobe.com]

- 20. biotium.com [biotium.com]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Reactivity of the Succinimidyl Ester Group

Introduction: The Enduring Utility of Succinimidyl Esters in Bioconjugation

N-Hydroxysuccinimide (NHS) esters represent a cornerstone in the field of bioconjugation, prized for their ability to efficiently and selectively label primary amines on a wide array of biomolecules.[1] This reactivity is fundamental to numerous applications, from the development of antibody-drug conjugates (ADCs) and diagnostic probes to the immobilization of enzymes.[2][] The success of these applications hinges on a thorough understanding of the underlying chemical principles governing the reactivity of the succinimidyl ester group. This guide provides a comprehensive exploration of the NHS ester reaction mechanism, kinetic considerations, and practical strategies for achieving successful and reproducible bioconjugation outcomes.

Core Principles of Succinimidyl Ester Reactivity

The primary reaction of an NHS ester is with a primary amine, a functional group commonly found at the N-terminus of polypeptides and on the side chain of lysine residues.[1] This reaction proceeds under mild, aqueous conditions, which is crucial for preserving the delicate native structure and function of sensitive biomolecules like proteins and antibodies.[1] The high selectivity for unprotonated primary amines minimizes off-target reactions with other nucleophilic groups when reaction conditions are optimized.[1][]

The Reaction Mechanism: A Tale of Two Competitors

The reaction between an NHS ester and a primary amine is a classic example of nucleophilic acyl substitution.[4] The process is initiated by the attack of an unprotonated primary amine, acting as a nucleophile, on the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a highly stable amide bond.[4]

However, the desired aminolysis reaction is in constant competition with hydrolysis, where water molecules attack the ester, leading to its inactivation.[4][5][6][7][8] The interplay between these two reactions is a critical factor influencing the overall efficiency of the conjugation.[4]

Caption: Reaction mechanism of an NHS ester with a primary amine.

Key Factors Influencing Succinimidyl Ester Reactivity

The success of a conjugation reaction using NHS esters is highly dependent on the careful control of several experimental parameters.

The Critical Role of pH

The pH of the reaction buffer is arguably the most critical factor in NHS ester chemistry.[4][9] It directly influences both the nucleophilicity of the target amino groups and the stability of the NHS ester itself.

-

Low pH (<7): At acidic pH, primary amines are predominantly in their protonated form (-NH₃⁺), which renders them non-nucleophilic and significantly slows down the desired aminolysis reaction.[4][10]

-

Optimal pH (7.2-8.5): In this range, a sufficient concentration of the primary amine is in its unprotonated, nucleophilic state (-NH₂) to react with the NHS ester.[][11] This pH range strikes a balance between efficient aminolysis and manageable hydrolysis.[5]

-

High pH (>8.5): While higher pH increases the concentration of nucleophilic amines, it also dramatically accelerates the rate of NHS ester hydrolysis.[11][12][13] This can lead to a significant reduction in conjugation efficiency as the NHS ester is consumed by the competing hydrolysis reaction.[11][13]

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours |

| 8.6 | 4 | 10 minutes |

| 9.0 | Room Temperature | Minutes |

Temperature and Reaction Time

NHS ester conjugations can be performed at temperatures ranging from 4°C to room temperature.[4] Lower temperatures can help to minimize hydrolysis and are often employed for longer incubation times, such as overnight reactions.[9][14] Reaction times can vary from 30 minutes to several hours, depending on the specific reactants and desired degree of labeling.[4][11][15]

Solvent Considerations

Many NHS esters have limited solubility in aqueous buffers and are therefore first dissolved in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[9][11][14][16] It is crucial to use anhydrous solvents to prevent premature hydrolysis of the NHS ester.[15][16] The final concentration of the organic solvent in the reaction mixture should generally be kept below 10% to avoid denaturation of proteins.[4]

Navigating Potential Side Reactions

While NHS esters are highly selective for primary amines, other nucleophilic functional groups present on biomolecules can sometimes react, leading to side products. These include:

-

Hydroxyl Groups: Serine, threonine, and tyrosine residues contain hydroxyl groups that can show some reactivity, particularly depending on the local microenvironment and pH.[17]

-

Guanidinium Group: The guanidinium group of arginine has also been observed to undergo modification in some instances.[17]

-

Sulfhydryl Groups: Cysteine residues possess sulfhydryl groups that can react with NHS esters, although this is less common than the reaction with primary amines.[17]

It is important to be aware of these potential side reactions, especially when a high degree of specificity is required.

A Practical Guide to NHS Ester Conjugation: A Self-Validating Protocol

This section provides a generalized, step-by-step protocol for a typical NHS ester conjugation reaction. The inclusion of specific checkpoints and characterization steps ensures a self-validating workflow.

Experimental Workflow

Caption: A typical experimental workflow for NHS ester bioconjugation.[1]

Step-by-Step Methodology

-

Preparation of the Biomolecule:

-

Dissolve the biomolecule (e.g., protein, antibody) in an amine-free buffer at the optimal pH (typically 7.2-8.5).[11] Common buffers include phosphate, carbonate-bicarbonate, HEPES, or borate buffers.[11] Avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for reaction with the NHS ester.[11][15]

-

Ensure the biomolecule solution is free of any stabilizers that contain primary amines, such as BSA or gelatin.[15]

-

-

Preparation of the NHS Ester Solution:

-

Initiation of the Conjugation Reaction:

-

Add the NHS ester solution to the biomolecule solution while gently vortexing or stirring.[15][16] A common starting point is to use a 10- to 20-fold molar excess of the NHS ester.[4]

-

Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[4][9] Protect light-sensitive molecules from light during incubation.[16]

-

-

Quenching the Reaction:

-

To terminate the reaction and prevent further modification, add a quenching reagent containing a primary amine.[11][18][19] Common quenching agents include Tris, glycine, or ethanolamine, typically at a final concentration of 20-100 mM.[11][18][19]

-

Incubate for an additional 15-30 minutes at room temperature.[4][18] This step is crucial for ensuring a homogenous final product.[18]

-

-

Purification of the Conjugate:

-

Characterization of the Conjugate:

-

Analyze the purified conjugate to determine the degree of labeling (DOL), which is the average number of labels attached to each biomolecule. This can be assessed using various analytical techniques, such as UV-Vis spectroscopy or mass spectrometry.

-

Troubleshooting and Optimization

-

Low Conjugation Efficiency:

-

Cause: Hydrolysis of the NHS ester.

-

Solution: Ensure the use of anhydrous solvents for preparing the NHS ester stock solution. Prepare the stock solution immediately before use. Consider lowering the reaction pH or temperature.

-

Cause: Presence of competing amines in the buffer.

-

Solution: Use an amine-free buffer for the conjugation reaction.

-

Cause: Low biomolecule concentration.

-

Solution: Increase the concentration of the biomolecule to favor aminolysis over hydrolysis.[11]

-

-

High Degree of Labeling (Potential for Aggregation or Loss of Function):

-

Cause: Excessive molar excess of the NHS ester.

-

Solution: Reduce the molar ratio of the NHS ester to the biomolecule.

-

Cause: Prolonged reaction time.

-

Solution: Shorten the incubation time.

-

Conclusion: Mastering Succinimidyl Ester Chemistry for Robust Bioconjugation

Succinimidyl ester chemistry provides a powerful and versatile tool for the modification of biomolecules. A deep understanding of the reaction mechanism, particularly the competition between aminolysis and hydrolysis, is paramount for achieving high conjugation efficiency and reproducibility. By carefully controlling key experimental parameters such as pH, temperature, and reagent concentrations, and by implementing a self-validating workflow that includes proper quenching and characterization, researchers can confidently leverage the reactivity of the succinimidyl ester group to advance their work in drug development, diagnostics, and fundamental life science research.

References

- Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides. (n.d.).

- Antibody Conjugation Protocols: A Complete Step-by-Step Guide. BOC Sciences. (n.d.).

- Side reactions of N-hydroxysuccinimide esters with nucleophiles. (2012, April 24).

- Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. (n.d.).

- An In-depth Technical Guide to the Stability and Storage of N-Succinimidyl 2-phenylacetate. Benchchem. (n.d.).

- Protocol: Succinimidyl Ester Labeling of Protein Amines. Biotium. (2023, June 30).

- NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe. (n.d.).

- An unusual side reaction of 1-succinimidyl esters during peptide synthesis. (1977). Journal of Organic Chemistry, 42(19), 3199-3200.

- Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific - US. (n.d.).

- An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines. Benchchem. (n.d.).

- A Comparative Analysis of Succinimidyl Esters and Other Crosslinkers for Bioconjugation. Benchchem. (n.d.).

- NHS Esters for Antibody Labeling. BOC Sciences. (n.d.).

- What is hydrolysis rates for NHS ester functionalized dyes?. Lumiprobe. (n.d.).

- Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. (2014). PubMed Central.

- Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. (2014). Langmuir.

- Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. (2014). PubMed.

- False labelling due to quenching failure of N-hydroxy-succinimide-ester-coupled dyes. (n.d.).

- N-Hydroxysuccinimide active ester. (n.d.).

- Application Notes: Quenching Acid-PEG2-NHS Ester Reactions. Benchchem. (n.d.).

- An In-depth Technical Guide to NHS Ester Reaction Chemistry with Primary Amines. Benchchem. (n.d.).

- Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. (n.d.). ResearchGate.

- pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. (n.d.). PMC - NIH.

- Application Notes and Protocols for Quenching Bis-PEG7-NHS Ester Reactions. Benchchem. (n.d.).

- Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. (n.d.). Langmuir - ACS Publications.

- Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. (2006). Journal of Young Investigators.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. interchim.fr [interchim.fr]

- 10. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]

- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. benchchem.com [benchchem.com]

- 13. help.lumiprobe.com [help.lumiprobe.com]

- 14. lumiprobe.com [lumiprobe.com]

- 15. biotium.com [biotium.com]

- 16. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

The Versatility of Pyrene Derivatives in Fluorescence Spectroscopy: An In-depth Technical Guide

This guide provides a comprehensive exploration of the applications of pyrene and its derivatives in fluorescence spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document delves into the unique photophysical properties of pyrene that make it an exceptionally versatile tool for probing molecular environments, interactions, and dynamics. We will move beyond a simple listing of applications to provide a deeper understanding of the causality behind experimental choices and the self-validating nature of protocols employing pyrene-based probes.

The Photophysical Uniqueness of the Pyrene Moiety

Pyrene, a polycyclic aromatic hydrocarbon, possesses a set of distinctive fluorescence characteristics that are highly sensitive to its immediate surroundings. These properties form the foundation of its widespread use as a fluorescent probe.[1][2]

-

Long Fluorescence Lifetime: Pyrene exhibits a notably long fluorescence lifetime, often exceeding 100 nanoseconds in deoxygenated environments.[3] This extended excited-state duration increases the probability of interaction with other molecules, making it an excellent candidate for quenching studies and for detecting subtle changes in its environment.

-

Vibronic Fine Structure and the Py Polarity Scale: The fluorescence emission spectrum of pyrene monomer displays a characteristic vibronic fine structure with five distinct peaks.[4][5] The intensity ratio of the first vibronic band (I1) to the third (I3) is exquisitely sensitive to the polarity of the solvent.[6][7][8] In polar solvents, the I1 band is enhanced, while in nonpolar environments, the I3 band shows greater intensity. This phenomenon, known as the Ham effect, has led to the development of the "Py scale," a widely used empirical scale of solvent polarity.[7][9]

-

Excimer Formation: A hallmark of pyrene is its ability to form an "excited-state dimer" or excimer when an excited-state pyrene molecule comes into close proximity (approximately 3-4 Å) with a ground-state molecule.[10] This excimer formation results in a broad, unstructured, and red-shifted emission band, typically centered around 450-550 nm, which is easily distinguishable from the structured monomer emission in the 370-420 nm range.[10][11] This distance-dependent spectral shift provides a powerful tool for probing intermolecular and intramolecular distances.[4][12]

These fundamental properties are summarized in the table below:

| Photophysical Property | Description | Application Significance |

| Long Fluorescence Lifetime | Extended duration of the excited state (often >100 ns).[3] | Enhanced sensitivity in quenching experiments; allows for time-resolved measurements to distinguish from background fluorescence.[13] |

| Vibronic Fine Structure (Py Scale) | The intensity ratio of the I1/I3 vibronic bands in the monomer emission is dependent on solvent polarity.[6][7][8] | Quantitative measurement of the micropolarity of environments such as protein interiors, micelles, and polymer matrices.[4][14] |

| Excimer Formation | Formation of an excited-state dimer at close proximity, leading to a red-shifted emission.[10][11][15] | Probing intermolecular and intramolecular distances, studying conformational changes, and detecting molecular association or dissociation events.[4][16][17] |

Probing Micropolarity in Complex Systems

The sensitivity of pyrene's monomer fluorescence to the polarity of its microenvironment makes it an invaluable probe for characterizing complex and heterogeneous systems. By covalently attaching a pyrene derivative to a molecule of interest or simply introducing it as a free probe, one can gain insights into the local polarity of specific domains.[4][12][18]

Characterizing Protein Folding and Conformation

Pyrene derivatives can be covalently attached to specific sites on a protein, such as cysteine residues.[4][12] The I1/I3 ratio of the attached pyrene then reports on the polarity of that specific location within the protein structure. This allows for the monitoring of:

-

Protein Folding and Unfolding: As a protein folds, pyrene probes attached to residues that become buried within the hydrophobic core will experience a less polar environment, resulting in a decrease in the I1/I3 ratio.[12]

-

Conformational Changes: Ligand binding or other events that induce conformational changes can alter the local environment of the pyrene probe, leading to a measurable change in the I1/I3 ratio.[4][12]

-

Protein-Lipid and Protein-Membrane Interactions: The partitioning of a pyrene-labeled protein or peptide into a lipid bilayer will be accompanied by a significant change in the polarity of the probe's environment, which can be quantified using the Py scale.[4]

Experimental Protocol: Monitoring Protein Conformational Changes with a Covalently Attached Pyrene Probe

-

Protein Labeling:

-

Select a protein with a single, accessible cysteine residue for site-specific labeling. If no suitable cysteine is present, site-directed mutagenesis can be used to introduce one at a desired location.

-

Reduce any existing disulfide bonds in the protein using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

-

React the reduced protein with a sulfhydryl-reactive pyrene derivative, such as N-(1-pyrene)maleimide (NPM), in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). A 10-fold molar excess of the pyrene label is often used.

-

Remove the unreacted probe by dialysis or size-exclusion chromatography.

-

Determine the labeling efficiency by measuring the absorbance of the protein and the pyrene chromophore.

-

-

Fluorescence Measurements:

-

Prepare solutions of the pyrene-labeled protein in the desired buffers or with the addition of ligands.

-

Acquire fluorescence emission spectra using a spectrofluorometer. The excitation wavelength is typically around 340 nm.

-

Record the emission intensity from approximately 350 nm to 550 nm.

-

Identify the intensities of the first (I1, ~375 nm) and third (I3, ~385 nm) vibronic bands of the pyrene monomer emission.[4]

-

-

Data Analysis:

-

Calculate the I1/I3 ratio for the protein under different conditions (e.g., in the presence and absence of a binding partner).

-

A decrease in the I1/I3 ratio indicates that the pyrene probe is in a more hydrophobic environment, suggesting a conformational change that buries the probe. An increase in the ratio suggests exposure of the probe to a more polar (aqueous) environment.

-

Harnessing Excimer Formation to Measure Molecular Proximity

The formation of a pyrene excimer is a powerful indicator of the close proximity of two pyrene moieties.[4][17] This phenomenon can be exploited to study a wide range of dynamic processes, from the association of macromolecules to the folding of single polymer chains.

Intermolecular and Intramolecular Interactions

-

Protein Oligomerization: By labeling individual protein monomers with pyrene, the formation of dimers or higher-order oligomers can be detected by the appearance of excimer fluorescence as the pyrene molecules are brought into close proximity.[4]

-

Nucleic Acid Hybridization: Oligonucleotides can be labeled with pyrene at specific positions. Hybridization to a complementary strand that brings the pyrene labels close together will result in excimer formation, providing a signal for DNA or RNA detection.[10][16]

-

Polymer Chain Dynamics: Polymers can be synthesized with pyrene labels at both ends or distributed along the chain. Intramolecular excimer formation can provide information on chain flexibility and end-to-end cyclization dynamics.[14][19] Intermolecular excimer formation can be used to study polymer-polymer interactions and blending.

Applications in Drug Delivery

Pyrene-labeled polymers are increasingly being used to study the behavior of drug delivery systems. For instance, the formation of micelles from amphiphilic block copolymers can be monitored by the increase in excimer fluorescence from pyrene labels incorporated into the hydrophobic core of the micelles. The release of a drug can be correlated with a decrease in excimer fluorescence as the micelle disassembles.

Fluorescence Quenching-Based Sensing

The long fluorescence lifetime of pyrene makes it highly susceptible to quenching by various analytes. This property can be harnessed to develop sensitive fluorescent sensors.

Mechanisms of Quenching

-

Collisional (Dynamic) Quenching: The quencher molecule must diffuse and collide with the excited-state pyrene. This process is dependent on the concentration of the quencher and the viscosity of the medium.

-

Static Quenching: The quencher and pyrene form a non-fluorescent complex in the ground state.

-

Förster Resonance Energy Transfer (FRET): If a suitable acceptor molecule is in close proximity to the excited pyrene, energy can be transferred non-radiatively, quenching the pyrene fluorescence and sensitizing the acceptor's fluorescence.

Sensing Applications

Pyrene-based fluorescent probes have been designed for the detection of a wide range of analytes, including:

-

Metal Ions: The fluorescence of pyrene derivatives can be quenched or enhanced upon binding to specific metal ions.[20][21]

-

Anions: Probes have been developed that show a selective fluorescence response to anions such as fluoride or cyanide.

-

Small Molecules: The detection of molecules like nitric oxide and reactive oxygen species has been achieved using pyrene-based probes.[1]

-

Biomacromolecules: The binding of a pyrene-labeled probe to a target protein or nucleic acid can lead to a change in fluorescence intensity or lifetime.

Advanced Applications and Future Directions

The versatility of pyrene derivatives continues to drive innovation in fluorescence spectroscopy.

-

Bioimaging: Novel pyrene-based probes are being developed for high-contrast imaging of organelles and for mapping polarity within living cells.[18][22][23][24]

-

Materials Science: Pyrene-functionalized polymers are being used to create fluorescent sensors for environmental monitoring, such as the detection of pesticides or volatile organic compounds.[25]

-

Time-Resolved Fluorescence: The long lifetime of pyrene is particularly advantageous for time-resolved fluorescence measurements, which can provide more detailed information about molecular dynamics and can be used to suppress background fluorescence from biological samples.[13]